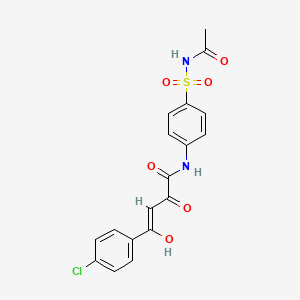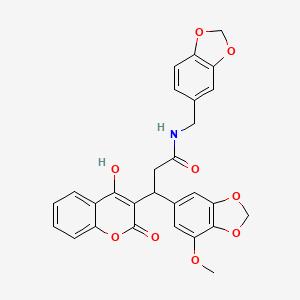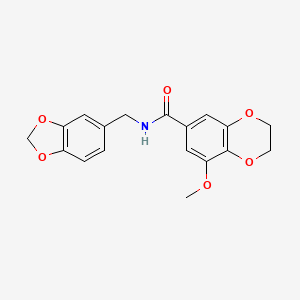![molecular formula C23H23N5O4 B14941009 2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B14941009.png)
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide is a complex organic compound belonging to the class of pyrido[2,3-d]pyrimidines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The process includes heating the reactants with methanol sodium (MeONa) at reflux in butanol (BuOH), leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The oxidation of the SMe group to facilitate substitution reactions.
Substitution: Introduction of the benzylamino group through nucleophilic substitution.
Cyclization: Formation of the pyrido[2,3-d]pyrimidine core structure.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation of the SMe group.
Nucleophiles: Benzylamine for substitution reactions.
Solvents: Methanol sodium (MeONa) and butanol (BuOH) for cyclization reactions.
Major Products
The major products formed from these reactions include various derivatives of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones, depending on the specific reaction conditions and substituents used .
Aplicaciones Científicas De Investigación
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the modulation of the Wnt/β-catenin signaling pathway. It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates the total IκB signal, leading to increased pro-inflammatory cytokine production in naive monocytes . In TLR2, -4, and -5-engaged monocytes, it suppresses cytokine production by phosphorylative inactivation of GSK3β at Ser9 and accumulation of β-catenin .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and PI3K inhibitory properties.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibits protein tyrosine kinase inhibition.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt) with potential as antitumor agents.
Uniqueness
2-[2-(Benzylamino)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]-N~1~-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and its ability to modulate multiple signaling pathways, making it a versatile compound for various scientific and medical applications .
Propiedades
Fórmula molecular |
C23H23N5O4 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[2-(benzylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23N5O4/c1-32-17-9-7-16(8-10-17)25-19(29)12-15-11-18-20(26-21(15)30)27-23(28-22(18)31)24-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,25,29)(H3,24,26,27,28,30,31) |
Clave InChI |
GJQZOECBUAAZSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-Benzodioxol-5-yl)-4-methoxy-7-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14940928.png)
![3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
![[(3Z)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B14940932.png)
![1-(7-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B14940933.png)

![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940943.png)
![Ethyl 5-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14940950.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B14940958.png)
![11-acetyl-10-methyl-4,12-diphenyl-7-thia-1,4,9-triazatricyclo[6.4.0.02,6]dodeca-8,10-diene-3,5-dione](/img/structure/B14940964.png)
![4-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}morpholine](/img/structure/B14940972.png)




